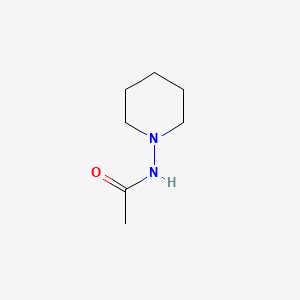

1-Acetamidopiperidine

Description

Contextualization of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. nih.govresearchgate.netnih.gov Its prevalence in medicinal chemistry is particularly noteworthy, with piperidine derivatives constituting a significant portion of pharmaceuticals across more than twenty classes. researchgate.netnih.gov The integration of the piperidine scaffold into molecular frameworks often imparts favorable pharmacokinetic and pharmacodynamic properties, such as enhanced membrane permeability, improved receptor binding, and increased metabolic stability. researchgate.net The versatility of the piperidine ring allows for extensive functionalization, leading to the generation of large and diverse chemical libraries for drug discovery and other applications. nih.gov Researchers continue to develop novel and efficient synthetic methodologies for creating substituted piperidines, including hydrogenation, reduction, and multicomponent reactions, highlighting the ongoing importance of this heterocyclic system in modern chemical research. nih.gov

Significance of Acetamide (B32628) Functionality within Cyclic Amine Structures

The acetamide group, characterized by the structure -NHC(O)CH₃, plays a crucial role in modifying the properties of cyclic amines like piperidine. The presence of the carbonyl group significantly influences the electronic environment of the nitrogen atom. Unlike the more basic nature of simple amines, the lone pair of electrons on the nitrogen in an acetamide is delocalized through resonance with the adjacent carbonyl group. masterorganicchemistry.com This delocalization reduces the basicity of the nitrogen and increases the acidity of the N-H bond. masterorganicchemistry.com This modulation of electronic properties can be critical in various applications, such as in the synthesis of pharmaceuticals, where fine-tuning the basicity of a molecule can impact its biological target engagement and pharmacokinetic profile. uomustansiriyah.edu.iq The acetamide functionality is a common feature in many biologically active compounds and is often introduced to create prodrugs or to alter the solubility and stability of a parent molecule. archivepp.com

Overview of Academic and Industrial Research Relevance of 1-Acetamidopiperidine

This compound itself, while a specific derivative, is part of the broader class of N-acylpiperidines which are of interest in several research areas. In an industrial context, derivatives of this compound can serve as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, related structures are used in the preparation of compounds for treating degenerative and inflammatory diseases. google.com Academic research often focuses on the synthesis, characterization, and exploration of the chemical reactivity of such compounds. The development of new synthetic routes to this compound and its analogues is an ongoing area of interest. google.comgoogle.com Furthermore, the spectroscopic and structural properties of these molecules are studied to understand the conformational preferences and the influence of the acetamide group on the piperidine ring.

Scope, Objectives, and Methodological Approach of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to consolidate and present detailed, scientifically accurate information strictly adhering to the specified outline. The content will cover the fundamental chemical and physical properties, spectroscopic data, synthesis and reactivity, and its role as a research chemical. The methodological approach involves a thorough review of existing scientific literature and chemical databases, excluding non-reputable sources. The information will be presented in a professional and authoritative tone, with a strict focus on the chemical aspects of this compound, without delving into dosage, administration, or safety profiles. All compound names mentioned will be tabulated for clarity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(10)8-9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXESBRNYONQKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486470 | |

| Record name | 1-acetamidopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31507-04-7 | |

| Record name | 1-acetamidopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Acetamidopiperidine

Historical Development of Synthetic Routes to N-Acetylated Piperidines

The history of synthesizing piperidine (B6355638) derivatives is long and foundational to modern organic chemistry, with initial methods dating back to the 19th century. nih.gov Early efforts primarily focused on the creation of the piperidine ring, most commonly through the hydrogenation of pyridine (B92270) precursors. nih.govbeilstein-journals.org Pyridine, being an aromatic heterocycle, served as a readily available starting material for accessing the saturated piperidine core. nih.gov This fundamental transformation was typically carried out under harsh conditions using transition metal catalysts, high temperatures, and significant pressure. nih.gov

Following the successful synthesis of the piperidine nucleus, subsequent functionalization, such as N-acetylation, would be carried out as a separate step. The development of synthetic chemistry has since moved towards more efficient processes, including one-pot procedures that combine ring formation and functionalization, reducing time and cost. nih.gov Classical condensation reactions, such as the Guareschi–Thorpe synthesis, also provided routes to highly substituted piperidines, which could then be further modified. beilstein-journals.org This evolution reflects a broader trend in organic synthesis away from lengthy, multi-step sequences towards more elegant and efficient strategies.

Classical Synthetic Transformations for 1-Acetamidopiperidine Formation

Established, conventional methods remain highly relevant for the preparation of this compound due to their reliability and simplicity. These approaches typically involve direct modification of piperidine or the construction of the ring using well-understood reactions.

The most direct and common method for synthesizing this compound is the acylation of piperidine. nih.gov This reaction involves treating piperidine with an acetylating agent, which replaces the hydrogen atom on the nitrogen with an acetyl group. nih.gov Common acetylating agents for this transformation include acetyl chloride and acetic anhydride. The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. orgsyn.org

Table 1: Classical Direct Acetylation Conditions for Piperidine

| Acetylating Agent | Base | Solvent | Typical Conditions |

| Acetyl Chloride | Pyridine, Triethylamine | Ethyl Acetate (B1210297), Dichloromethane (B109758) (DCM) | Reaction is often cooled initially (e.g., 0 °C) then allowed to proceed at room temperature. orgsyn.org |

| Acetic Anhydride | None required or a mild base | Acetic Acid, Dichloromethane (DCM) | Can be performed with or without a solvent, sometimes requiring heating. google.com |

An example protocol involves dissolving the piperidine substrate in a suitable solvent like ethyl acetate, adding a base such as pyridine, and then introducing the acetylating agent, for instance, chloroacetyl chloride, often at a reduced temperature to control the reaction's exothermicity. orgsyn.org

Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine source. wikipedia.orgmasterorganicchemistry.com This reaction can be adapted to construct the piperidine ring, which can then be acetylated in a subsequent step. The process occurs via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com

For piperidine synthesis, this can be achieved through several pathways, including intramolecular cyclization of an amino-aldehyde or the double reductive amination of a 1,5-dicarbonyl compound, such as glutaraldehyde, with an amine source. mdpi.com A variety of reducing agents can be employed for this transformation.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | Typical Substrates |

| Sodium Borohydride (NaBH₄) | Common, inexpensive, and effective for reducing imines, aldehydes, and ketones. masterorganicchemistry.com | Aldehydes, Ketones |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes or ketones under mildly acidic conditions. wikipedia.orgmasterorganicchemistry.com | Aldehydes, Ketones |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com | Aldehydes, Ketones |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni). It is a "green" method but may require pressure. wikipedia.orgd-nb.info | Imines, Aldehydes, Ketones, Pyridines |

Once the piperidine ring is formed through reductive amination, it can be isolated and subsequently acetylated as described in section 2.2.1 to yield this compound.

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to improve reaction efficiency, reduce waste, and enhance safety. cinz.nz Microwave-assisted synthesis and flow chemistry represent two such advanced approaches applicable to the synthesis of this compound.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates and improve yields. researchgate.net By using microwave irradiation as an energy source, this technique allows for rapid and uniform heating of the reaction mixture. researchgate.net This approach has been successfully applied to the synthesis of various heterocyclic compounds, including piperidine derivatives. mdpi.comnih.gov The acetylation of piperidine can be significantly enhanced under microwave conditions, leading to shorter reaction times and often cleaner reactions compared to conventional heating methods. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Acetylation

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days google.com | Minutes researchgate.netmdpi.com |

| Energy Input | Indirect heating of vessel, slow and inefficient | Direct heating of polar molecules, rapid and efficient researchgate.net |

| Yields | Moderate to good | Often good to excellent mdpi.comijcce.ac.ir |

| Environmental Impact | Higher energy consumption, longer run times | Considered a "green chemistry" approach due to efficiency researchgate.net |

The use of microwave irradiation can make the synthesis of this compound a faster and more environmentally friendly process. researchgate.netmdpi.com

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. cinz.nzmdpi.com This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat transfer, and improved safety, particularly when dealing with exothermic or hazardous reactions. cinz.nzresearchgate.net

The synthesis of pharmaceutical ingredients, including those with piperidine scaffolds, has been effectively demonstrated using flow chemistry. beilstein-journals.orgnih.gov The direct acetylation of piperidine is an ideal candidate for a flow process. Reagents can be pumped and mixed continuously in a reactor coil, where the reaction time (residence time) is precisely controlled by the flow rate and reactor volume. cinz.nz This allows for safe, reproducible, and easily scalable production of this compound.

Table 4: Advantages of Flow Chemistry in this compound Synthesis

| Advantage | Description |

| Enhanced Safety | Small reactor volumes minimize the amount of hazardous material present at any given time. Superior heat dissipation prevents thermal runaways in exothermic acetylations. cinz.nzresearchgate.net |

| Scalability | Production is scaled up by running the system for a longer duration, avoiding the challenges of scaling up batch reactors. cinz.nz |

| Reproducibility | Precise control over temperature, pressure, and mixing leads to highly consistent product quality. nih.gov |

| Process Control | Reaction parameters can be easily optimized and monitored in real-time. researchgate.net |

Implementing the synthesis of this compound in a flow system represents a modern, efficient, and scalable manufacturing approach. cinz.nznih.gov

Electroreductive Cyclization Pathways for Piperidine Ring Formation

The formation of the core piperidine structure can be achieved through electroreductive cyclization, a method that offers a green and efficient alternative to conventional synthesis. beilstein-journals.org This technique typically involves the reaction of an imine with a terminal dihaloalkane. nih.govnih.gov In this process, the imine substrate is reduced at the cathode of an electrochemical reactor to generate a radical anion. nih.gov This reactive intermediate then engages with the terminal dihaloalkane to form the heterocyclic piperidine ring. nih.gov

This electrochemical approach has been successfully implemented in both traditional batch-type reactors and modern flow microreactors. beilstein-journals.orgnih.gov Flow microreactors are noted for their large specific surface area, which promotes efficient reduction of the imine at the cathode and can lead to better yields compared to batch processes. nih.govnih.gov For instance, piperidine derivatives have been synthesized on a preparative scale through continuous electrolysis over approximately one hour. beilstein-journals.orgnih.gov The addition of a base to the reaction mixture has been shown to be beneficial, as it can suppress the formation of hydromonomeric byproducts. beilstein-journals.org This method avoids the need for expensive or toxic reagents, highlighting its advantage as a sustainable synthetic route. beilstein-journals.org

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving enantiopurity is critical in the synthesis of many pharmaceutical compounds. For chiral molecules like this compound, this is accomplished through either asymmetric synthesis to build the desired stereocenter directly or by resolving a racemic mixture.

Asymmetric Synthetic Strategies for Enantiopure this compound

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in racemic resolutions. wikipedia.org One effective strategy involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. mdpi.com The sulfinyl group on these imines directs the stereochemical outcome of nucleophilic additions, allowing for the highly specific formation of one enantiomer. mdpi.com

Another powerful approach is catalyst-controlled asymmetric synthesis. For example, iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can produce highly enantiospecific and diastereoselective piperidine derivatives. nih.gov Similarly, catalytic asymmetric synthesis using chiral Lewis acid catalysts, such as titanium(IV) tetraisopropoxide combined with chiral ligands like BINOL, can facilitate enantioselective acetylation, yielding products with high enantiomeric excess. These methods offer modular and flexible pathways to chiral piperidines, where the starting materials can be readily prepared with excellent enantiomeric purity. nih.gov

Diastereomeric Salt Formation and Crystallization for Chiral Separation

The most common method for resolving a racemic mixture is through the formation of diastereomeric salts. wikipedia.org This classical technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. wikipedia.orgresearchgate.net This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. wikipedia.org

This difference in solubility allows for their separation by fractional crystallization. researchgate.net The less soluble diastereomeric salt precipitates from the solvent, allowing it to be isolated by filtration. wikipedia.org Subsequently, the chiral resolving agent is removed, often by neutralization with a base, to yield the desired pure enantiomer. wikipedia.orggoogle.com Common resolving agents for piperidine derivatives include di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid. google.com The selection of the appropriate resolving agent and solvent system is often empirical and may require screening to achieve efficient separation. nih.gov This method has been shown to produce materials with high optical purity, often exceeding 98%. google.com

Comparative Analysis of Synthetic Yields, Purity, and Scalability

The choice of a synthetic route is heavily influenced by its efficiency, the purity of the final product, and its feasibility for large-scale production. Different methods for preparing chiral acetamidopiperidines exhibit distinct performance metrics.

The scalability of a process is also a critical factor. Modern industrial production increasingly favors continuous flow manufacturing over traditional batch processing. For instance, the continuous flow acetylation of a piperidine derivative using microchannel reactors can achieve a throughput of 50 kg/hour with a 94% yield and 99.5% purity. This represents a significant improvement over batch methods, offering a 30% higher throughput and a 40% reduction in solvent use. Similarly, electroreductive cyclization in a flow microreactor has been shown to provide better yields for piperidine synthesis compared to conventional batch reactions. nih.gov

| Method | Parameter | Value | Source |

|---|---|---|---|

| Asymmetric Synthesis (from enantiopure amine) | Yield | 85–92% | |

| Enantiomeric Excess (ee) | >99% | ||

| Chiral Resolution (Diastereomeric Salt Formation) | Resolution Efficiency | 70–75% | |

| Enantiomeric Excess (ee) | 98–99% | ||

| Recovery Yield | 60–65% | ||

| Industrial Production (Continuous Flow) | Yield | 94% | |

| Purity | 99.5% |

Process Chemistry Considerations for Large-Scale Preparation

Transitioning a synthetic route from the laboratory to large-scale industrial production introduces a host of practical challenges that must be addressed by process chemistry. wikipedia.orgacsgcipr.org The primary goals are to develop a process that is not only cost-effective but also safe, robust, and environmentally sustainable. wikipedia.orgacsgcipr.org

Key considerations for the large-scale preparation of this compound include:

Reagent and Solvent Selection: Reagents must be readily available, inexpensive, and stable. scripps.edu Solvents are chosen based on safety (e.g., flash points), environmental impact, and ease of removal. scripps.edu Hazardous solvents like dichloromethane and benzene (B151609) are generally avoided in favor of greener alternatives like heptane, acetone, or 2-MeTHF. scripps.edu

Process Safety and Efficiency: Reaction conditions must be carefully controlled. Exothermic reactions, for instance, may require slower reagent addition or reflux to manage heat generation on a large scale. scripps.edu To maximize efficiency and minimize waste, processes are often "telescoped," where multiple reaction steps are performed sequentially in a single reactor without intermediate workup and purification steps. wikipedia.org

Scalability and Equipment: The process must be compatible with standard industrial reactors and equipment. vipragen.com Factors such as the stirrability of viscous solutions and the feasibility of transfers between vessels become critical. scripps.edu The transition from laboratory glassware to large-scale reactors requires careful optimization of parameters like reaction time, temperature, and mixing. vipragen.com

By carefully considering these factors, process chemists can design and implement a manufacturing process for this compound that is practical, safe, and economically viable for commercial production. vipragen.com

Advanced Spectroscopic and Structural Elucidation of 1 Acetamidopiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 1-Acetamidopiperidine, various NMR techniques are employed to elucidate the proton and carbon frameworks, establish connectivity, and investigate dynamic processes.

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. Chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electron density around the proton. pitt.edu Spin-spin coupling between adjacent protons results in the splitting of signals into multiplets, with the coupling constant (J), measured in Hertz (Hz), providing information about the dihedral angle between the coupled protons. ubc.ca

A representative ¹H NMR data for this compound is presented below. The signals corresponding to the piperidine (B6355638) ring protons typically appear in the upfield region, while the acetyl methyl protons and the amide N-H proton are found at distinct chemical shifts.

Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acetyl-CH₃ | ~2.0 | Singlet | - |

| Piperidine H2, H6 (axial) | ~3.4 | Multiplet | |

| Piperidine H2, H6 (equatorial) | ~2.8 | Multiplet | |

| Piperidine H3, H5 (axial) | ~1.6 | Multiplet | |

| Piperidine H3, H5 (equatorial) | ~1.7 | Multiplet | |

| Piperidine H4 (axial & equatorial) | ~1.5 | Multiplet | |

| Amide N-H | ~7.5 | Broad Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. nottingham.ac.ukunimi.it

The ¹³C NMR spectrum reveals the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. oregonstate.edu The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, providing excellent resolution. libretexts.org

The carbonyl carbon of the acetyl group is characteristically found in the downfield region (170-185 ppm), while the carbons of the piperidine ring appear at higher field strengths. libretexts.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~170 |

| Piperidine C2, C6 | ~45 |

| Piperidine C3, C5 | ~25 |

| Piperidine C4 | ~23 |

| Acetyl-CH₃ | ~21 |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. pitt.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons within the piperidine ring. For instance, correlations would be observed between the protons at C2 and C3, C3 and C4, and so on.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signals of the piperidine ring would show correlations to their corresponding carbon signals in the HSQC spectrum. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to four bonds. columbia.eduprinceton.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In this compound, an HMBC experiment would show a correlation between the acetyl methyl protons and the carbonyl carbon, as well as between the piperidine protons at C2/C6 and the carbonyl carbon.

The piperidine ring in this compound is not static and can undergo conformational changes, primarily the chair-to-chair interconversion. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. copernicus.org

At room temperature, if the conformational exchange is fast on the NMR timescale, the observed spectra represent an average of the different conformations. copernicus.org As the temperature is lowered, the rate of exchange slows down. If the temperature is lowered sufficiently to a point where the exchange is slow on the NMR timescale, separate signals for the axial and equatorial protons of the distinct conformers may be observed. researchgate.netnih.gov By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic parameters (ΔH and ΔS) and the energy barrier for the conformational exchange process. chemrxiv.org For instance, the appearance of distinct sets of resonances at lower temperatures confirms the coexistence of multiple isomers. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of the molecule in the solid state. creative-biostructure.com This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions. wikipedia.orgcolostate.edu

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. uzh.ch This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. crystalpharmatech.comnih.gov The crystal diffracts the X-rays onto a detector, producing a unique diffraction pattern. creative-biostructure.com

The collected diffraction data is then processed to determine the unit cell parameters (the dimensions and angles of the smallest repeating unit in the crystal lattice) and the space group (which describes the symmetry of the crystal). wikipedia.orglibretexts.org For a substituted piperidine derivative, the crystal system is often monoclinic. nih.govnih.gov

Interactive Data Table: Representative Crystallographic Data for a Piperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.2 |

| c (Å) | ~11.9 |

| α (°) | 90 |

| β (°) | ~97 |

| γ (°) | 90 |

| Volume (ų) | ~530 |

| Z | 4 |

Note: The data presented is for a representative piperidine structure and may not be the exact values for this compound. The values a, b, and c represent the lengths of the unit cell edges, while α, β, and γ are the angles between them. nih.govmaterialsproject.org The structure is then solved and refined to yield the final atomic coordinates, from which precise bond lengths and angles can be determined. researchgate.netnist.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional geometry of this compound, defined by its bond lengths, bond angles, and torsion angles, is fundamental to understanding its chemical behavior. This data is typically obtained through single-crystal X-ray diffraction or approximated for the gas phase via microwave spectroscopy. wikipedia.org In the absence of specific published crystallographic data for this compound, the expected values can be inferred from data on closely related structures and general principles of molecular geometry.

The piperidine ring is expected to adopt a stable chair conformation. nih.gov The bond lengths and angles within the molecule are influenced by factors like orbital hybridization and the electronic nature of the substituents. wikipedia.org For instance, the carbon-carbon single bond (C-C) length in saturated rings like piperidine is typically around 1.54 pm. wikipedia.org The geometry around the amide group is of particular interest. The C-N bond within the amide linkage exhibits partial double-bond character, making it shorter and more rigid than a typical C-N single bond.

Below is a table of expected geometric parameters for this compound based on standard values and data from analogous structures. wikipedia.orgnih.govresearchgate.netnist.gov

| Parameter | Atoms Involved | Expected Value |

| Bond Length (Å) | C-C (ring) | ~ 1.53 - 1.54 |

| C-N (ring) | ~ 1.47 | |

| C-N (amide) | ~ 1.35 | |

| C=O (amide) | ~ 1.23 | |

| C-C (acetyl) | ~ 1.51 | |

| Bond Angle (°) | C-N-C (ring) | ~ 112° |

| C-C-C (ring) | ~ 111° | |

| O=C-N (amide) | ~ 122° | |

| C-N-C=O | ~ 118° | |

| Torsion Angle (°) | C-C-N-C | Defines the chair conformation of the ring |

| C-C-N-C=O | Defines the orientation of the acetyl group relative to the ring |

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding)

The most significant intermolecular interaction expected for this compound is the hydrogen bond. wikipedia.org Specifically, the amide oxygen atom, with its lone pairs of electrons, acts as a potent hydrogen bond acceptor. vscht.cz The hydrogen atoms on the piperidine ring's carbon atoms (C-H groups) can act as weak hydrogen bond donors. This results in the formation of C-H···O hydrogen bonds. These interactions, while weaker than conventional O-H···O or N-H···O bonds, are crucial in directing the crystal packing. vscht.cz Molecules may link together via these C-H···O bonds to form chains or more complex two-dimensional networks. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. ufl.eduedinst.com These techniques are highly effective for identifying functional groups and gaining insight into molecular structure and conformation. renishaw.com While IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds that exhibit a change in polarizability. triprinceton.org

Characterization of Functional Groups and Bond Vibrations

The vibrational spectrum of this compound is dominated by absorptions corresponding to its constituent functional groups: the tertiary amide and the saturated piperidine ring. Each functional group gives rise to characteristic bands at specific frequencies. libretexts.orgalfa-chemistry.com

A table of the principal vibrational bands for this compound is provided below.

| Functional Group | Bond Vibration | Technique | Characteristic Frequency Range (cm⁻¹) | Intensity/Notes |

| Amide | C=O Stretch | IR | 1630 - 1660 | Strong, characteristic band |

| C=O Stretch | Raman | 1630 - 1660 | Strong | |

| C-N Stretch | IR, Raman | 1250 - 1350 | Medium | |

| Piperidine Ring | C-H Stretch (aliphatic) | IR, Raman | 2850 - 2950 | Strong |

| C-H Bend (scissoring) | IR, Raman | 1440 - 1470 | Medium | |

| C-C Stretch | Raman | 800 - 1200 | Variable, often weak in IR | |

| Acetyl Group | C-H Stretch (methyl) | IR, Raman | 2960, 2870 (asymmetric/symmetric) | Medium-Strong |

| C-H Bend (methyl) | IR, Raman | 1375 (symmetric), 1450 (asymmetric) | Medium |

The most prominent feature in the IR spectrum is the strong C=O stretching band of the tertiary amide. pressbooks.pub The C-H stretching vibrations of the piperidine ring appear just below 3000 cm⁻¹. vscht.cz Raman spectroscopy is particularly useful for observing the C-C bond vibrations within the ring structure. mt.com

Conformational Insights from Vibrational Frequencies

Beyond identifying functional groups, vibrational spectroscopy can offer insights into the molecule's conformation. nih.gov The piperidine ring in this compound is expected to exist predominantly in a low-energy chair conformation. nih.gov This specific three-dimensional arrangement gives rise to a unique set of vibrational modes, particularly in the lower frequency "fingerprint" region of the spectrum (below 1500 cm⁻¹). oregonstate.edu

Changes in the position, width, or intensity of certain bands, especially those related to ring deformations or C-H bending modes, can be correlated with conformational isomers. americanpharmaceuticalreview.com For example, the presence and frequencies of specific skeletal vibrations can help confirm the chair structure. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to assign specific vibrational modes to different conformers and to predict their relative energies. nih.gov This combined approach allows for a detailed understanding of the conformational landscape of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. iitd.ac.in In a typical electron ionization (EI) mass spectrometer, a molecule is ionized to form a molecular ion (M+•), which can then break down into smaller, charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance. docbrown.info

The molecular formula for this compound is C₇H₁₃NO, giving it a monoisotopic mass of approximately 142.11 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak (M+•) at m/z = 142.

Upon ionization, the molecular ion undergoes fragmentation. The fragmentation pattern is predictable based on the stability of the resulting carbocations and neutral radicals. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the piperidine nitrogen is a highly favorable pathway. This results in the loss of an acetyl radical (•COCH₃, mass 43) and the formation of a stable piperidinium (B107235) cation at m/z = 99.

Loss of ketene (B1206846): Another common pathway for N-acetyl compounds is the loss of a neutral ketene molecule (CH₂=C=O, mass 42) via a McLafferty-type rearrangement, if sterically possible, or other complex rearrangements.

Ring Fragmentation: The piperidine ring itself can fragment through various pathways, leading to a series of smaller ions.

A summary of the expected major fragments is presented in the table below.

| m/z Value | Identity of Fragment | Notes |

| 142 | [C₇H₁₃NO]+• | Molecular Ion (M+•) |

| 99 | [C₅H₁₀N]+ | Loss of acetyl radical (•COCH₃) from M+• |

| 84 | [C₅H₁₀]+• | Piperidine radical cation, from loss of acetamide (B32628) |

| 43 | [CH₃CO]+ | Acetyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high precision. scilit.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas. scilit.com This capability is essential for the unambiguous identification of a compound.

For this compound, with the molecular formula C₇H₁₄N₂O, the theoretical monoisotopic mass can be calculated with high accuracy. This calculated exact mass serves as a reference for comparison with experimental HRMS data to confirm the compound's identity.

| Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|

| C₇H₁₄N₂O | 142.11061 |

Fragmentation Pathways and Structural Information Derived from MS/MS

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion—typically the molecular ion (M⁺) or the protonated molecule ([M+H]⁺)—and analyzing the resulting fragment ions. nih.govtutorchase.com The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity and functional groups. tutorchase.comnist.gov

While specific experimental MS/MS data for this compound is not extensively detailed in the public domain, the fragmentation pathways can be predicted based on the known behavior of related N-acylated cyclic amines, such as N-acetylpiperidine, and general fragmentation rules for amides. nist.govacs.orgscispace.com

Upon ionization, the molecular ion of this compound (m/z 142) would be expected to undergo several key fragmentation reactions. Alpha-cleavage adjacent to the nitrogen atom within the piperidine ring is a common pathway for cyclic amines. acs.org Additionally, cleavage of the bonds adjacent to the carbonyl group of the acetamido moiety is a characteristic fragmentation for amides. nist.gov A notable fragmentation process observed in N-acetylpiperidine involves the loss of a methyl radical (CH₃), which can originate from both the acetyl group and the piperidine ring itself through ring contraction. scispace.com

Based on these principles, the following table outlines the plausible key fragment ions that could be observed in the MS/MS spectrum of this compound.

| Fragment Ion (m/z) | Proposed Structure/Origin | Plausible Fragmentation Pathway |

|---|---|---|

| 127 | [M-CH₃]⁺ | Loss of a methyl radical from the acetyl group or piperidine ring. |

| 99 | [M-CH₃CO]⁺ | Loss of an acetyl radical. |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the N-acyl bond, retaining the piperidine ring. |

| 70 | [C₄H₈N]⁺ | Ring opening followed by cleavage. |

| 43 | [CH₃CO]⁺ | Acylium ion formed by cleavage of the N-acyl bond. |

The analysis of these fragment ions provides a fingerprint of the molecule, allowing for its structural confirmation. The relative abundance of these fragments would depend on the specific conditions of the MS/MS experiment, such as the collision energy used. creative-proteomics.com

Conformational Analysis and Stereochemical Considerations

Conformational Preferences of the Piperidine (B6355638) Ring System in 1-Acetamidopiperidine

The piperidine ring in this compound is conformationally mobile and can undergo a "ring flip" or "chair inversion," a process where one chair conformation converts into another. wikipedia.org This inversion leads to the interchange of axial and equatorial positions. youtube.com While the term "flip" is commonly used, the process involves a series of coupled rotations around the single bonds of the ring. wikipedia.org

The degree of non-planarity in the piperidine ring is described by ring puckering analysis. Methods like Cremer-Pople puckering coordinates are utilized to quantify the three-dimensional shape of cyclic molecules. nih.govchemrxiv.org For a six-membered ring like piperidine, three parameters are sufficient to describe its conformation. nih.gov The analysis of ring puckering provides a detailed understanding of the subtle geometric variations between different conformational states. nih.govresearchgate.net

The various conformations of this compound are not energetically equivalent. The study of the potential energy surface, often referred to as the energetic landscape, reveals the relative stabilities of different conformers and the energy barriers separating them. rsc.orgnih.gov The chair conformation represents a low-energy state for the piperidine ring. wikipedia.org However, the presence of the acetamide (B32628) substituent introduces additional energetic considerations.

The interconversion between different conformations, such as the chair flip, proceeds through higher-energy transition states, like the boat and twist-boat conformations. wikipedia.org The energy difference between the conformers and the height of the activation barriers determine the rate of interconversion and the equilibrium population of each conformer at a given temperature. wikipedia.org Computational chemistry methods are frequently employed to model this energetic landscape and predict the most stable conformations. auremn.org.br

Impact of the Acetamide Substituent on Ring Conformation

The acetamide group (–NHCOCH₃) attached to the piperidine nitrogen exerts a significant influence on the ring's conformational preferences. The nature of the N-substituent can alter the basicity of the nitrogen and introduce steric and electronic effects that favor certain conformations. mdpi.com

The table below summarizes the calculated energetic preferences for axial vs. equatorial conformers in related substituted piperidine systems, highlighting the impact of different substituents.

| Compound | Substituent | Preferred Conformation | ΔG (kcal/mol) | Reference |

| N,2-dimethylpiperidine-1-carboxamide | 2-methyl | Axial | -2.1 | acs.org |

| 1-(2-methyl-1-piperidyl)ethanone | 2-methyl | Axial | -3.2 | acs.org |

| 3-fluoropiperidine | 3-fluoro | Axial | - | nih.govresearchgate.net |

Note: A negative ΔG indicates the axial conformer is favored.

Stereochemical Dynamics: Nitrogen Inversion and Hindered Rotation around Amide Bonds

Beyond the conformational flexibility of the piperidine ring, this compound exhibits two other key dynamic stereochemical processes: nitrogen inversion and hindered rotation around the amide bond.

Nitrogen Inversion: The nitrogen atom in the piperidine ring is a stereocenter if the three attached groups are different. However, in many amines, a rapid process called pyramidal inversion or nitrogen inversion occurs. wikipedia.orglibretexts.org This process involves the nitrogen atom oscillating through a planar transition state, leading to a rapid interconversion of enantiomers if the nitrogen were the sole chiral center. wikipedia.orglibretexts.org The energy barrier for this inversion is typically low, around 25 kJ/mol for simple amines, allowing for fast racemization at room temperature. libretexts.org Several factors can influence the rate of nitrogen inversion. Incorporation of the nitrogen into a small ring or the presence of electronegative substituents can increase the inversion barrier. stereoelectronics.org Conversely, conjugation with π-systems can lower the barrier. stereoelectronics.org In this compound, the nitrogen lone pair is involved in amide resonance, which would favor a more planar geometry at the nitrogen, thereby influencing the dynamics of inversion.

Hindered Rotation around Amide Bonds: The bond between the piperidine nitrogen and the acetyl carbonyl carbon (the N-C(O) bond) has a significant degree of double-bond character due to resonance. This partial double bond character restricts free rotation, creating a phenomenon known as hindered rotation. ias.ac.in This restriction can lead to the existence of distinct rotational isomers, or rotamers, which can sometimes be stable enough to be separated and observed at room temperature. beilstein-journals.org The energy barrier for rotation around amide bonds typically falls in the range of 50 to 90 kJ/mol. ias.ac.in This barrier can be influenced by steric hindrance and the electronic nature of the substituents on the amide. nsf.govmdpi.com For this compound, rotation around the N-C(O) bond would lead to different spatial arrangements of the acetyl methyl group relative to the piperidine ring.

The dynamic interplay of chair-chair interconversion, nitrogen inversion, and hindered amide bond rotation creates a complex stereochemical landscape for this compound, where multiple conformational and rotational isomers can coexist in equilibrium.

Chemical Reactivity and Reaction Mechanisms of 1 Acetamidopiperidine

Reactions Involving the Acetamide (B32628) Moiety

The acetamide group (-NHC(O)CH₃) attached to the piperidine (B6355638) nitrogen at the 1-position exhibits reactivity typical of N-substituted amides. These reactions primarily involve the cleavage of the amide bond or substitution at the amide nitrogen.

The amide bond in 1-Acetamidopiperidine can be cleaved through hydrolysis, typically under acidic conditions, to yield piperidine and acetic acid. This reaction is a fundamental process for deacetylation.

Research on related N-acetylpiperidine derivatives demonstrates this reactivity. For instance, the acidic hydrolysis of rac-N-acetyl-3-aminopiperidine acetate (B1210297) is a key step in synthesizing 3-aminopiperidine dihydrochloride. google.comgoogleapis.com The reaction is typically carried out using a significant molar excess of a strong acid like hydrochloric acid. google.comgoogleapis.com Similarly, the hydrolysis of bicyclic acylamino-piperidine derivatives, such as cis-5-hydroxy-6-acylamino-piperidines, can be achieved using aqueous hydrochloric acid in methanol (B129727) or under milder conditions with silica (B1680970) gel in a chloroform/water mixture to yield the corresponding amino alcohol. uow.edu.au

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| rac-N-acetyl-3-aminopiperidine acetate | Hydrochloric acid (1 to 30 molar equivalents) | rac-3-aminopiperidine dihydrochloride | Not specified | google.comgoogleapis.com |

| cis-5-hydroxy-6-acetamidopiperidine derivative | 6N HCl/MeOH (1:1), room temperature | cis-5-hydroxy-6-aminopiperidine derivative | 30-35% | uow.edu.au |

| cis-5-hydroxy-6-acetamidopiperidine derivative | Silica gel, CHCl₃/H₂O (100:1), rt then reflux | cis-5-hydroxy-6-aminopiperidine derivative | 67% | uow.edu.au |

Direct substitution at the amide nitrogen via a bimolecular nucleophilic substitution (SN2) mechanism is generally challenging due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group, which reduces its nucleophilicity. fiveable.menih.gov However, such transformations are possible under specific conditions that enhance the electrophilicity of the nitrogen center.

Recent studies have shown that for an SN2 reaction to occur at an amide nitrogen, a potent leaving group must be attached to it. nih.gov For example, the use of O-tosyl hydroxamates as electrophiles allows for N-N bond formation when reacted with amine nucleophiles. nih.gov This proceeds via an SN2 substitution at the amide nitrogen. While not specifically documented for this compound, this principle suggests that converting the acetamide group into a derivative with a better leaving group could enable substitution reactions at this position. The steric hindrance introduced by substituents on the nitrogen can also influence the rate and feasibility of such reactions. fiveable.me

Reactions at the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring is a key site of reactivity, behaving as a typical nucleophile. It readily undergoes alkylation and acylation.

The nucleophilic piperidine nitrogen can be targeted by various electrophiles, including alkyl halides and acyl chlorides, to form N-substituted derivatives. This reactivity is fundamental in the synthesis of more complex piperidine-containing molecules. nih.gov

Alkylation: N-alkylation is commonly performed by reacting the piperidine nitrogen with an alkyl halide. researchgate.net The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed, which can otherwise protonate the starting amine and halt the reaction. Common bases include potassium carbonate or sodium hydride in a dry solvent like dimethylformamide (DMF). researchgate.net For instance, studies on the synthesis of 1,4-disubstituted piperidine derivatives demonstrate the alkylation of a piperidine nitrogen with reagents like bromoacetonitrile (B46782) and 2-iodoethanol. researchgate.net

Acylation: N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an anhydride. mdpi.com These reactions are often rapid and can be carried out under various conditions. For example, the acylation of piperidine derivatives with chloroacetyl chloride in the presence of potassium carbonate is a well-established procedure. nih.govmdpi.com Similarly, coupling with phenoxyacetyl chloride has been achieved using sodium hydride as a base. nih.govmdpi.com

The piperidine nitrogen, being a tertiary amine (in the context of the N-acetylated form), can be oxidized to form a piperidine N-oxide. N-oxides are valuable intermediates in organic synthesis and can alter the pharmacological properties of the parent molecule. lmaleidykla.ltorganic-chemistry.org

The oxidation is typically achieved using various oxidizing agents. rsc.org Common reagents for the N-oxidation of tertiary amines and nitrogen-containing heterocycles include:

Hydrogen peroxide (H₂O₂): Often used in conjunction with a catalyst or in solvents like acetic acid. organic-chemistry.org

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for N-oxidation, typically performed in a chlorinated solvent at reflux. rsc.org

Sodium percarbonate: An efficient source of oxygen for N-oxidation in the presence of rhenium-based catalysts. organic-chemistry.org

The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. For the piperidine nitrogen in this compound, this would result in the formation of this compound N-oxide. The electronic properties of the N-acetyl group can influence the reactivity of the piperidine nitrogen towards oxidation.

Reactions at the Piperidine Ring Carbon Atoms

While reactions at the nitrogen atoms are more common, the carbon atoms of the piperidine ring can also participate in chemical transformations, although this often requires specific activation. One notable example is the regioselective alkylation at the C3 position.

This transformation can be achieved by first generating an enamide anion. The deprotonation of the piperidine ring at the C2 or C6 position is followed by isomerization to the more stable Δ²-piperideine (an enamine). Subsequent deprotonation of this enamine at the C3 position with a strong base, such as lithium diisopropylamide (LDA) or an organomagnesium compound, generates a nucleophilic enamide anion. odu.edu This anion can then react with an alkyl halide, leading to the formation of a 3-alkylpiperidine derivative. odu.edu The choice of the metal cation (e.g., Li⁺ vs. MgBr⁺) can influence the distribution of products, particularly between C-alkylation and N-alkylation in subsequent steps. odu.edu

| Starting Material | Base | Electrophile | Product | Reference |

| Δ¹-Piperideine | Lithium Diisopropylamide (LDA) | Allyl bromide | 3-Allylpiperidine | odu.edu |

| Δ¹-Piperideine | Ethylmagnesium Bromide | Ethyl bromide | 3-Ethylpiperidine & 3,3-Diethylpiperidine | odu.edu |

| Δ¹-Piperideine | Lithium Diisopropylamide (LDA) | Benzyl chloride | 3-Benzylpiperidine | odu.edu |

Functionalization via C-H Activation (if applicable to specific positions)

Direct functionalization of carbon-hydrogen (C-H) bonds in N-acylpiperidines like this compound represents an efficient strategy for molecular elaboration, often leveraging the amide group's influence.

Activation at the α-Position: The C-H bonds at the C2 and C6 positions, alpha to the nitrogen atom, are particularly susceptible to activation. N-acylpiperidines can be converted into N-acyllactams through oxidation, a process that involves the functionalization of this α-C-H bond. researchgate.net

Directed C-H Activation: The amide group can serve as a directing group in metal-catalyzed reactions, guiding the catalyst to specific C-H bonds. In palladium-catalyzed processes, the N-acyl group can act as an internal base during the concerted metalation-deprotonation (CMD) step, facilitating C-H cleavage. snnu.edu.cn This strategy has been employed for the transannular C-H functionalization of other alicyclic amines, where coordination of the nitrogen atom to a palladium catalyst enables the selective activation of remote C-H bonds. nih.gov This suggests the potential for similar regioselective functionalizations on the this compound ring.

Photomediated Reactions: Photochemical methods can also initiate C-H activation. For instance, related N-aryl 2-acyl piperidines undergo a photomediated one-atom ring contraction to yield substituted cyclopentanes. This transformation is initiated by an electron/proton transfer process involving the nitrogen lone pair and an excited-state carbonyl, demonstrating a unique mode of reactivity at the C-H bonds. organic-chemistry.org

Nucleophilic and Electrophilic Reactions on the Piperidine Ring

The dual nature of the this compound structure allows it to participate in both nucleophilic and electrophilic reactions, although the reactivity is modulated by the N-acetyl group.

Nucleophilic Character: While the N-acetyl group diminishes the basicity and nucleophilicity of the nitrogen atom, the parent compound, piperidine, is a widely used secondary amine nucleophile. It readily participates in reactions such as:

Enamine Formation: Piperidine reacts with ketones and aldehydes to form enamines, which are valuable intermediates in carbon-carbon bond-forming reactions like the Stork enamine alkylation. wikipedia.orgquora.com

Michael Addition: As a potent nucleophile, piperidine can engage in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

Nucleophilic Aromatic Substitution (SNAr): Piperidine can act as a nucleophile to displace leaving groups on electron-deficient aromatic rings. nih.gov

Ring-Opening Reactions: It can act as a nucleophile to open strained rings, such as in its reaction with isatin (B1672199) derivatives. maxapress.com

For this compound, direct nucleophilic attack via the nitrogen lone pair is less favorable but not impossible under certain conditions. More commonly, the piperidine ring itself can be rendered nucleophilic after initial modification.

Electrophilic Character: The piperidine ring can be transformed into an electrophilic species, enabling attack by various nucleophiles.

N-Acyliminium Ion Formation: N-acylpiperidines can serve as precursors to N-acyliminium ions. These electrophilic intermediates are key in reactions like the aza-Prins-Ritter sequence, where cyclization onto an alkene is followed by trapping with a nucleophile (e.g., a nitrile) to afford 4-substituted piperidines. researchgate.net This pathway is a powerful method for introducing functionality at the C4 position.

Dihydropyridinium Salt Adducts: The synthesis and use of 5,6-dihydropyridinium salts derived from piperidines create versatile electrophilic synthons. These intermediates allow for the introduction of nucleophiles at various positions on the piperidine ring system, providing a general strategy for substitution. acs.org

Elucidation of Reaction Mechanisms and Kinetic Studies

Mechanistic and kinetic investigations provide profound insights into the reactivity of piperidine derivatives, revealing the intricate pathways and energetic landscapes of their transformations.

Postulated Reaction Pathways and Intermediates

Several reaction mechanisms involving piperidine derivatives have been elucidated through experimental and computational studies.

Electron/Proton Transfer (ET/PT) Mechanism: The photomediated ring contraction of N-acyl piperidines is proposed to proceed via an ET/PT mechanism. Computational analysis indicates that the lowest-energy excited states possess charge-transfer character. The reaction is initiated by a rapid intramolecular photoreduction of the excited carbonyl group by the nitrogen's lone pair, which is followed by deprotonation to form key intermediates. organic-chemistry.org

Iminium and Enolate Ion Intermediates: In piperidine-catalyzed reactions like the Knoevenagel condensation, the mechanism involves the formation of an iminium ion from the condensation of piperidine and an aldehyde. This is followed by the deprotonation of a C-H acidic compound to form an enolate. The enolate then attacks the iminium ion, and subsequent elimination of piperidine regenerates the catalyst and yields the final product. acs.org

Meisenheimer-like Intermediates: In nucleophilic aromatic substitution (SNAr) reactions where piperidine acts as the nucleophile, the proposed mechanism involves the formation of a substrate-piperidine addition intermediate. This negatively charged species, analogous to a Meisenheimer complex, is a key step in the pathway before the leaving group is expelled. nih.gov

Oxidative Ring Contraction: The selective synthesis of pyrrolidin-2-ones from N-substituted piperidines is believed to occur through a cascade process. A plausible pathway involves an initial oxidative ring contraction to form a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which then undergoes further oxidation, decarboxylation, and ipso-oxidation to yield the final product. rsc.org

Kinetic Rate Laws and Activation Energy Determinations

Kinetic studies are crucial for understanding reaction rates and optimizing conditions. They provide quantitative data on activation parameters, which helps in substantiating postulated mechanisms.

Reaction Order and Catalysis: The kinetics of the SNAr reaction between piperidine and N-methylpyridinium substrates in methanol were found to be second-order with respect to piperidine. This indicates that two molecules of piperidine are involved in the rate-determining step. The proposed mechanism involves a rate-determining deprotonation of the initial addition intermediate by a second molecule of piperidine, which acts as a base. nih.gov

Activation Parameters: The reaction of piperidine with various substituted isatin derivatives has been studied kinetically. The activation parameters, including enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy of activation (ΔG#), were determined. The data suggests that the transition state is highly ordered and that the reaction is entropy-controlled.

Table 1: Activation Parameters for the Reaction of Piperidine with Substituted Isatins

| Substituent | ΔH# (kJ/mol) | -ΔS# (J/mol·K) | ΔG# (kJ/mol) at 298K |

|---|---|---|---|

| 5-H | 28.6 | 179 | 81.9 |

| 5-Me | 30.7 | 171 | 81.7 |

| 5-Cl | 26.9 | 185 | 82.1 |

| 5-Br | 26.5 | 186 | 81.9 |

Data adapted from a study on isatin derivatives, illustrating the types of kinetic data obtained for reactions involving piperidine. maxapress.com

Free Energy Barriers and Rate-Determining Steps: For the piperidine-catalyzed Knoevenagel condensation, a free energy profile was calculated using computational methods. The rate-determining step was identified as the elimination of a hydroxide (B78521) ion from an addition intermediate, with a calculated free energy barrier of 21.8 kcal/mol. This value was in good agreement with the experimentally determined barrier of 20.0 kcal/mol, validating the proposed pathway. acs.org

Arrhenius Plots and Activation Energy: The activation energies for reactions involving piperidine derivatives can be determined experimentally by measuring reaction rates at different temperatures and constructing an Arrhenius plot. For example, in the Michael addition of butanal to nitrostyrene (B7858105) catalyzed by various peptide-based piperidine derivatives, differences in reactivity were quantified by determining their activation energies (Ea).

Table 2: Kinetic Data for Peptide-Catalyzed Michael Addition

| Catalyst (Piperidine Analogue) | Initial Rate (mM/min) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Azetidine Analogue (2a) | 0.05 | 12.3 |

| Pyrrolidine Analogue (2) | 0.20 | 10.6 |

| Piperidine Analogue (2b) | 0.03 | 12.9 |

Data from a study on enamine catalysis, demonstrating the impact of the ring structure on reaction kinetics and activation energy. rsc.org

Derivatization and Analogue Synthesis from the 1 Acetamidopiperidine Scaffold

Synthesis of Substituted Piperidine (B6355638) Derivatives with Modified Properties

The synthesis of substituted piperidine derivatives is a cornerstone of medicinal chemistry, as the piperidine motif is present in numerous pharmaceutical agents. dicp.ac.cnajchem-a.comnih.gov Starting from the 1-acetamidopiperidine scaffold, derivatives with modified properties can be achieved by introducing functional groups onto the piperidine ring. While direct C-H functionalization of simple piperidines is challenging, modern synthetic methods offer potential pathways.

Recent advancements in biocatalytic carbon-hydrogen oxidation, for instance, use enzymes to selectively add hydroxyl groups to specific sites on piperidine molecules. rice.edu This enzymatic approach could theoretically be applied to this compound to generate hydroxylated derivatives, such as 4-hydroxy-1-acetamidopiperidine. These hydroxylated intermediates are valuable as they introduce a reactive handle for further modifications, such as etherification or esterification, thereby altering the molecule's polarity, solubility, and biological interaction profile.

Another strategy involves the catalytic hydrogenation of corresponding N-acetamido-pyridinium salts. The activation of a pyridine (B92270) precursor as a pyridinium (B92312) salt enhances its reactivity towards hydrogenation, allowing for the synthesis of the saturated piperidine ring under controlled conditions. dicp.ac.cnnih.govresearchgate.net If substituents are present on the starting pyridine ring, this method allows for the direct synthesis of C-substituted this compound derivatives.

Table 1: Potential Strategies for Synthesis of Substituted this compound Derivatives

| Strategy | Reagents/Catalysts | Potential Product | Modified Property |

| Biocatalytic C-H Oxidation | P450 Enzymes, O₂ | Hydroxylated 1-acetamidopiperidines | Increased polarity, reactive handle |

| Pyridinium Salt Hydrogenation | H₂, Ir- or Rh-based catalyst | C-substituted 1-acetamidopiperidines | Altered steric and electronic profile |

| Lithiation & Electrophilic Quench | n-BuLi/TMEDA, Electrophile (e.g., R-X) | 2-substituted 1-acetamidopiperidines | Introduction of diverse functional groups |

These strategies enable the creation of derivatives with tailored properties, essential for developing new chemical entities in various fields of research.

Scaffold Diversification Strategies Utilizing the this compound Core

Scaffold diversification is a key strategy in drug discovery to generate libraries of related compounds for biological screening. The this compound core can be diversified through several synthetic routes. One-pot multicomponent reactions (MCRs) represent an efficient approach to building molecular complexity from simple precursors. nih.govnih.gov A functionalized this compound derivative could serve as one of the components in an MCR, allowing for the rapid assembly of a diverse library of compounds.

For instance, a derivative bearing a primary amine or a carboxylic acid on the piperidine ring could participate in Ugi or Passerini reactions. This approach allows for the introduction of multiple points of diversity in a single step, significantly accelerating the exploration of the chemical space around the core scaffold. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions on halogenated derivatives of this compound would offer another powerful tool for diversification. A bromo- or iodo-substituted piperidine ring could undergo Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce a wide range of aryl, alkynyl, or amino substituents, respectively.

Incorporation of this compound into Complex Organic Architectures

The this compound motif can be integrated as a structural component within larger, more complex molecules. Its conformational properties, conferred by the saturated piperidine ring, can be valuable in designing molecules that adopt specific three-dimensional shapes to interact with biological targets.

A common strategy for incorporation involves creating a bifunctional derivative of this compound. For example, a derivative with a hydroxyl group at one position of the ring and a protected amine at another could be sequentially reacted to build larger structures. The hydroxyl group could be used for forming an ether or ester linkage, while the deprotected amine could form an amide or sulfonamide bond, effectively "stitching" the piperidine unit into a larger molecular framework. Such approaches are critical in the total synthesis of natural products and the design of complex drug candidates. rice.edu

Synthesis of Specialized Probes (e.g., Spin Labels) for Spectroscopic Studies

The piperidine scaffold is fundamental to the structure of many stable nitroxide radicals used as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov These probes provide valuable information on the structure and dynamics of biomolecules. nih.gov A prominent example is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) family of radicals.

A spin label directly derived from the this compound concept is 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-acetamido-TEMPO). This compound combines the stable nitroxide radical with an acetamido functional group, which can modulate the probe's solubility and interaction with its environment, for example, through hydrogen bonding.

The synthesis of 4-acetamido-TEMPO can be readily achieved from a commercially available precursor, 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO). The reaction involves a standard N-acetylation of the primary amino group.

Table 2: Proposed Synthesis of 4-Acetamido-TEMPO

| Starting Material | Reagent | Solvent | Conditions | Product |

| 4-amino-TEMPO | Acetic anhydride | Dichloromethane (B109758) | Room Temperature, 2-4 hours | 4-acetamido-TEMPO |

| 4-amino-TEMPO | Acetyl chloride, Triethylamine | Dichloromethane | 0 °C to Room Temperature, 1-3 hours | 4-acetamido-TEMPO |

This synthesis provides a direct and efficient route to a specialized spectroscopic probe that contains the core features of the this compound scaffold, demonstrating its utility in the development of tools for biophysical studies.

Design and Synthesis of Novel Heterocyclic Systems Bridging the Piperidine Ring

Creating bridged bicyclic structures from monocyclic precursors is an effective strategy for generating conformationally constrained molecules with novel three-dimensional shapes. Such rigid scaffolds are of great interest in drug design as they can reduce the entropic penalty of binding to a biological target.

Starting from a suitably functionalized this compound derivative, intramolecular reactions can be employed to form a new ring, creating a bridged system. For example, a derivative containing a nucleophilic group (like a hydroxyl or thiol) and an electrophilic center separated by an appropriate linker could undergo intramolecular cyclization.

A potential synthetic route could involve the intramolecular cyclization of a 3-chloropiperidine (B1606579) derivative. In related systems, the nitrogen atom of the piperidine ring can displace the chloride to form a strained, bicyclic aziridinium (B1262131) ion intermediate. researchgate.net This reactive intermediate can then be opened by a nucleophile to yield a rearranged or substituted product. While the N-acetamido nitrogen is not nucleophilic, a similar strategy could be envisioned where a substituent on the piperidine ring initiates the cyclization, leading to the formation of novel bridged heterocyclic systems derived from the original this compound scaffold.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules the size of 1-Acetamidopiperidine. nih.govmdpi.com DFT methods calculate the ground-state properties based on the molecule's electron density. mdpi.com By employing various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, def2-TZVP), researchers can accurately predict several key molecular parameters. nih.govresearchgate.netmdpi.com

Key ground-state properties calculated for this compound would include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting sites of intermolecular interactions.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. nih.gov

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -441.8 | Hartree |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | 0.95 | eV |

| HOMO-LUMO Gap | 8.15 | eV |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential (I) | 7.2 | eV |

| Electron Affinity (A) | -0.95 | eV |

| Global Hardness (η) | 4.075 | eV |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide higher accuracy, often referred to as the "gold standard" in computational chemistry.

For this compound, these high-accuracy methods would be employed to:

Validate the geometries and energies obtained from DFT calculations.

Calculate highly accurate thermochemical data, such as heats of formation.

Investigate excited electronic states, which is beyond the scope of standard ground-state DFT.

Molecular Dynamics Simulations for Conformational Sampling

The piperidine (B6355638) ring in this compound is not rigid and can adopt different conformations, primarily chair and boat forms. The orientation of the acetamido group further increases the conformational complexity. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. mdpi.comresearchgate.net

In an MD simulation of this compound, the process involves:

System Setup: A model of the molecule is placed in a simulation box, typically filled with an explicit solvent like water, to mimic physiological conditions.

Force Field Application: A classical force field (e.g., AMBER, GROMACS, CHARMM) is used to describe the potential energy of the system as a function of atomic positions. mdpi.com These force fields define parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Simulation: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com Simulations can run for nanoseconds to microseconds, capturing a wide range of molecular motions. nih.gov

Analysis of the MD trajectory provides crucial information on the conformational landscape, identifying the most stable conformers, the energy barriers between them, and the dynamics of their interconversion. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. rsc.org

NMR Chemical Shifts: DFT calculations have proven to be highly effective in predicting both ¹H and ¹³C NMR chemical shifts. d-nb.info The accuracy of these predictions can be excellent, with mean absolute errors often less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C when appropriate methods and solvent models are used. d-nb.info The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By averaging the shielding values over different accessible conformations (weighted by their Boltzmann population), a more accurate prediction of the experimental spectrum can be achieved. d-nb.info

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C=O | 170.5 | 170.1 | - | - |

| CH₃ | 21.8 | 21.5 | 2.10 | 2.08 |

| Piperidine C2/C6 | 45.2 | 44.9 | 3.15 | 3.12 |

| Piperidine C3/C5 | 25.9 | 25.6 | 1.65 | 1.63 |

| Piperidine C4 | 24.1 | 23.8 | 1.58 | 1.55 |

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule corresponds to the transitions between its vibrational energy levels. Harmonic vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). molpro.netq-chem.com DFT calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of experimental IR spectra. mdpi.com For example, the characteristic C=O stretching frequency of the amide group and various C-H and C-N stretching and bending modes in this compound can be computationally identified. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, providing insights that are often difficult to obtain experimentally. For reactions involving this compound, such as its synthesis or degradation, computational modeling can map out the entire reaction pathway. nih.gov

This process involves:

Locating Stationary Points: Identifying the minimum energy structures of reactants, products, and any intermediates.

Transition State (TS) Searching: Locating the transition state, which is the maximum energy point along the minimum energy path connecting reactants and products. The TS structure represents the energetic bottleneck of the reaction.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), a key factor controlling the reaction rate.

Minimum Energy Path (MEP) Analysis: Methods like the Nudged Elastic Band (NEB) can trace the reaction coordinate, confirming that the identified transition state correctly connects the desired reactants and products. matlantis.com